Cefotaxime sodium
Overview
Description
Cefotaxime Sodium is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . It is particularly potent against Enterobacteriaceae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and Neisseria species .
Synthesis Analysis
Cefotaxime Sodium is synthesized by acylating 7-amino cephalosporanic acid with 2-[2’-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride in four steps .
Molecular Structure Analysis
The molecular formula of Cefotaxime Sodium is C16H16N5NaO7S2 . The molecular weight is 477.5 g/mol . The IUPAC name is sodium; (6R,7R)-3-(acetyloxymethyl)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
Chemical Reactions Analysis
The aminomethylation of Cefotaxime Sodium with various biologically potent sulphonamides/secondary amines was carried out and then characterized by elemental analysis and spectral studies .
Physical And Chemical Properties Analysis
The physical and chemical stability of Cefotaxime Sodium was determined at three different temperatures (5°C, 25°C, and 45°C) and quantified by using a stability indicating HPTLC method .
Scientific Research Applications
1. Stability in High Concentrations for Intensive Care Units
Cefotaxime sodium is an antibiotic used in intensive care units (ICUs) for severe infections. A study focused on its stability at high concentrations, crucial for ICUs where patients require fluid restriction. The stability of cefotaxime sodium solutions at 83.3 mg/mL and 125 mg/mL in 0.9% sodium chloride and 5% glucose was analyzed. Results suggested physical instability of highly concentrated solutions after 6 hours, impacting their use in ICUs (D’huart, Vigneron, Blaise, Charmillon, & Demoré, 2019).
2. Enhancing Intestinal Transport
Research on cefotaxime, a class III drug with low intestinal permeability, explored using mixed micelles with bile salt to enhance its oral bioavailability. The study showed that mixed micellar formulation significantly improved the oral bioavailability of cefotaxime in rats, suggesting a method to enhance drug permeation through intestinal mucosal membranes (Arafat, Kirchhoefer, & Mikov, 2017).
3. Antibacterial Activity and Drug Delivery
A study on cefotaxime sodium loaded layered double hydroxide–fenugreek nanohybrid reported controlled and sustained drug release over 72 hours. This approach demonstrated effective antibacterial activity against cefotaxime-resistant bacteria, indicating a promising strategy for enhancing the efficacy of cefotaxime in combating resistant bacterial strains (Komarala, Doshi, Thiyagarajan, Aslam, & Bahadur, 2018).
4. Pharmacokinetic Interaction with Unfractionated Heparin
Research exploring the interaction of cefotaxime with unfractionated heparin sodium demonstrated that heparin effectively stimulates lymphatic flow and aids the transport of cefotaxime into the lymphatic system. This suggests potential benefits in lymphotropic therapy, where heparin could enhance endolymphatic delivery of cefotaxime (Kukushkin, Zhuravleva, Sviridkina, & Yurov, 2019).
5. Synthesis of Cefotaxime Sodium Derivatives
A study on the synthesis of cefotaxime sodium derivatives through aminomethylation reaction revealed that these derivatives exhibit significant antibacterial activity. This highlights the potential of modifying cefotaxime to enhance its effectiveness against pathogenic bacteria (Joshi, Shukla, & Jhala, 2015).
6. Cefotaxime Mediated Synthesis of Gold Nanoparticles
A study investigated the use of cefotaxime in the synthesis of gold nanoparticles, which displayed enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria. This approach can potentially boost the effectiveness of cefotaxime against multidrug-resistant pathogens (Al Hagbani et al., 2022).
7. Developmental Pharmacokinetic Analysis
A population pharmacokinetic study aimed to evaluate and optimize the dosing regimen of cefotaxime in neonates and young infants. This study provided insights into the appropriate dosing of cefotaxime based on gestational age and postnatal age, addressing the variability in dosing regimens in clinical practice (Leroux et al., 2016).
Safety And Hazards
properties
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMGZXNTDTSME-JUZDKLSSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N5NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63527-52-6 (Parent) | |
Record name | Cefotaxime sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046991 | |
Record name | Cefotaxime sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
68.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85149186 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cefotaxime sodium | |
CAS RN |
64485-93-4 | |
Record name | Cefotaxime sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotaxime sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [6R-[6α,7β(Z)]]-3-(acetoxymethyl)-7-[(2-aminothiazol-4-yl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTAXIME SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258J72S7TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.